3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride
Description
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with a methyl group at position 2 and a 2-aminoethylsulfanyl moiety at position 2. The hydrochloride salt enhances its stability and solubility in aqueous systems.
Properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5(6(8)9)4-10-3-2-7;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAVOHKIKMAXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with 2-aminoethanethiol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride typically involves straightforward chemical reactions that can be optimized for yield and purity. Techniques such as continuous flow reactors are employed in industrial settings to enhance efficiency while maintaining product quality.
Enzyme Interactions
Research indicates that this compound interacts with various biomolecules, particularly enzymes and receptors involved in biochemical pathways. Its unique functional groups may confer specific biological properties that are being explored for therapeutic applications. For example, studies have shown that compounds with similar structures can act as protease inhibitors, which are crucial for understanding protein degradation processes .
Therapeutic Potential
The compound's mechanism of action involves influencing specific molecular targets within biological systems. This makes it a subject of interest in pharmacological studies aimed at understanding its therapeutic potential in treating diseases related to enzyme dysfunctions or metabolic disorders .
Case Studies
- Protease Inhibition : A study explored the use of non-canonical amino acids similar to this compound in protease structure analysis. These compounds were shown to confer resistance to proteolytic degradation, suggesting potential applications in drug design aimed at enhancing the stability of therapeutic proteins .
- Antimicrobial Activity : In silico studies have indicated that derivatives of similar alkanoylated compounds exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. This suggests that this compound could be developed into antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its 2-aminoethylsulfanyl substituent. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to non-ionic analogs (e.g., 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride), which has moderate solubility due to fluorine’s hydrophobic effects .
- Molecular Weight : The target compound’s estimated molecular weight (~220–250 g/mol) places it in a range typical for small-molecule drugs, similar to fluorinated analogs in .
Functional and Application Differences
- Pharmaceutical Potential: Unlike fluorinated phenylalanine derivatives (e.g., 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride), which are used in peptide synthesis for enhanced bioavailability , the target compound’s aliphatic sulfanyl group may serve as a linker in prodrugs or enzyme inhibitors.
- Agrochemical Relevance: Compounds like 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride () are designed for agrochemical applications due to aromatic fluorination, whereas the target compound’s structure lacks such targeting motifs .
Research Findings and Gaps
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s isopropyl-substituted analog, involving thiol-ene reactions or nucleophilic substitution .
- Biological Activity: No direct data on the target compound’s bioactivity are available, but analogs like 5-bromotryptamine hydrochloride () show serotonin receptor modulation, suggesting possible neurological applications for the target compound if functionalized appropriately .
- Safety Profile : Hydrochloride salts generally require standard handling (e.g., dry storage, ventilation), as indicated for related compounds in and .
Biological Activity
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride (often referred to as AEMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AEMPA, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H14ClN1O2S1
- Molecular Weight : 197.70 g/mol
AEMPA is believed to exert its biological effects through multiple mechanisms:
- Receptor Modulation : AEMPA can act as a ligand, binding to specific receptors and modulating their activity. This interaction may influence various signaling pathways, leading to diverse biological outcomes.
- Enzyme Interaction : The compound has been shown to affect enzyme activity, particularly those involved in metabolic processes.
Antiproliferative Effects
Research indicates that AEMPA exhibits antiproliferative activity against several cancer cell lines. For instance, studies have demonstrated that AEMPA can inhibit cell proliferation in leukemia cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
AEMPA has also been evaluated for its antimicrobial properties. Preliminary studies show promising results against both gram-positive and gram-negative bacteria, indicating its potential use in treating infections.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Positive | |
| Escherichia coli | Moderate | |
| Candida albicans | Inhibited |
Case Studies
- Leukemic Cell Studies : In a study involving HL60 cells, AEMPA was found to induce apoptosis at concentrations above 50 μM, showcasing its potential as a therapeutic agent in leukemia treatment.
- Antimicrobial Efficacy : A series of experiments assessed the antibacterial effects of AEMPA against various strains of bacteria, revealing significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus.
In Silico Studies
In silico modeling has been employed to predict the binding affinity of AEMPA with key biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
